Cas no 864291-30-5 (2,4-Dichloro-6-(trifluoromethyl)quinazoline)

2,4-Dichloro-6-(trifluoromethyl)quinazoline is a fluorinated quinazoline derivative characterized by its reactive dichloro and trifluoromethyl substituents. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of electron-withdrawing groups enhances its reactivity in nucleophilic substitution reactions, enabling efficient derivatization. Its stability under standard conditions and high purity make it suitable for precision applications in research and industrial processes. The trifluoromethyl group contributes to improved lipophilicity and metabolic stability in downstream products, making it valuable in medicinal chemistry. Proper handling is required due to its potential sensitivity to moisture and reactive nature.
2,4-Dichloro-6-(trifluoromethyl)quinazoline structure
864291-30-5 structure
Product Name:2,4-Dichloro-6-(trifluoromethyl)quinazoline
CAS No:864291-30-5
MF:C9H3Cl2F3N2
MW:267.034730195999
MDL:MFCD09954876
CID:826912
PubChem ID:34176212
Update Time:2025-11-02

2,4-Dichloro-6-(trifluoromethyl)quinazoline Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dichloro-6-(trifluoromethyl)quinazoline
    • 2,4,5-TRICHLOROPHENYLBORONIC ACID
    • RB3371
    • 2,4-DICHLORO-6-(TRIFLUOROMETHYL)-QUINAZOLINE
    • 2,4-Dichloro-6-(trifluoromethyl)quinazoline (ACI)
    • MFCD09954876
    • SCHEMBL4176100
    • AKOS015851296
    • SY047310
    • J-507145
    • CS-W021509
    • 864291-30-5
    • AS-54436
    • DTXSID70652959
    • DB-076631
    • A10302
    • SB13562
    • BCP31384
    • MDL: MFCD09954876
    • Inchi: 1S/C9H3Cl2F3N2/c10-7-5-3-4(9(12,13)14)1-2-6(5)15-8(11)16-7/h1-3H
    • InChI Key: LHVPNHJCJOCBIS-UHFFFAOYSA-N
    • SMILES: FC(C1C=C2C(N=C(N=C2Cl)Cl)=CC=1)(F)F

Computed Properties

  • Exact Mass: 265.96300
  • Monoisotopic Mass: 265.963
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8A^2
  • XLogP3: 4.3

Experimental Properties

  • Density: 1.595
  • Boiling Point: 222.3℃ at 760 mmHg
  • Flash Point: 88.3°C
  • Refractive Index: 1.571
  • PSA: 25.78000
  • LogP: 3.95540

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2,4-Dichloro-6-(trifluoromethyl)quinazoline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetonitrile Solvents: Acetonitrile ;  rt; 12 h, 130 °C
1.2 Reagents: Water ;  30 min, rt
Reference
Acetonitrile-mediated synthesis of 2,4-dichloroquinoline from 2-ethynylaniline and 2,4-dichloroquinazoline from anthranilonitrile
Lee, Jae Hak; et al, Synlett, 2006, (1), 65-68

2,4-Dichloro-6-(trifluoromethyl)quinazoline Raw materials

2,4-Dichloro-6-(trifluoromethyl)quinazoline Preparation Products

2,4-Dichloro-6-(trifluoromethyl)quinazoline Suppliers

Amadis Chemical Company Limited
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(CAS:864291-30-5)2,4-Dichloro-6-(trifluoromethyl)quinazoline
Order Number:A863199
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:39
Price ($):326.0/1140.0
Email:sales@amadischem.com

Additional information on 2,4-Dichloro-6-(trifluoromethyl)quinazoline

2,4-Dichloro-6-(trifluoromethyl)quinazoline (CAS No. 864291-30-5): A Versatile Building Block in Modern Chemistry

The 2,4-Dichloro-6-(trifluoromethyl)quinazoline (CAS No. 864291-30-5) is a highly specialized quinazoline derivative that has gained significant attention in pharmaceutical and agrochemical research. This heterocyclic compound, characterized by its unique trifluoromethyl group and dichloro substitution pattern, serves as a crucial intermediate in the synthesis of various biologically active molecules.

Recent trends in drug discovery have shown increased interest in fluorinated heterocycles, making 2,4-Dichloro-6-(trifluoromethyl)quinazoline particularly valuable. The presence of both chlorine atoms and the CF3 group provides multiple sites for further functionalization, allowing chemists to create diverse molecular architectures. This compound's electron-deficient quinazoline core makes it especially useful in nucleophilic aromatic substitution reactions.

In pharmaceutical applications, derivatives of 2,4-Dichloro-6-(trifluoromethyl)quinazoline have shown promise in addressing current healthcare challenges. Researchers are exploring its potential in developing kinase inhibitors, particularly for cancer therapies, where the trifluoromethylquinazoline scaffold has demonstrated excellent binding affinity to various enzyme targets. The compound's structural features also make it valuable in designing antimicrobial agents, responding to the growing need for novel antibiotics.

The agrochemical industry has recognized the value of 2,4-Dichloro-6-(trifluoromethyl)quinazoline in developing next-generation crop protection products. With increasing global focus on sustainable agriculture and precision farming, this compound serves as a key intermediate for creating selective herbicides and plant growth regulators. The fluorine-containing quinazolines often exhibit improved pesticidal activity and environmental profiles compared to their non-fluorinated counterparts.

From a synthetic chemistry perspective, 2,4-Dichloro-6-(trifluoromethyl)quinazoline offers multiple advantages. The electron-withdrawing trifluoromethyl group activates the adjacent positions for nucleophilic attack, while the chloro substituents provide excellent leaving groups. This combination enables efficient construction of complex molecules through sequential substitution reactions, making it a favorite among medicinal chemists working on structure-activity relationship studies.

The growing demand for fluorinated pharmaceuticals has significantly increased the commercial importance of 2,4-Dichloro-6-(trifluoromethyl)quinazoline. Market analysis shows steady growth in the fluoroquinazoline derivatives segment, driven by their superior metabolic stability and membrane permeability compared to non-fluorinated analogs. Pharmaceutical companies are particularly interested in this compound's potential for developing targeted therapies with improved pharmacokinetic properties.

Recent advances in green chemistry have also impacted the synthesis and applications of 2,4-Dichloro-6-(trifluoromethyl)quinazoline. Researchers are developing more sustainable routes to this valuable intermediate, focusing on atom economy and reduced waste generation. These efforts align with the chemical industry's broader shift toward environmentally friendly processes while maintaining the high purity standards required for pharmaceutical applications.

Quality control of 2,4-Dichloro-6-(trifluoromethyl)quinazoline typically involves advanced analytical techniques. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard methods for verifying the compound's purity and structural integrity. The CAS No. 864291-30-5 serves as a unique identifier in chemical databases and regulatory documentation, ensuring proper tracking throughout the supply chain.

As the pharmaceutical industry continues to explore quinazoline-based therapeutics, the importance of 2,4-Dichloro-6-(trifluoromethyl)quinazoline is expected to grow. Its versatility in medicinal chemistry, combined with the increasing demand for fluorinated drug candidates, positions this compound as a valuable asset in drug discovery pipelines. Future research directions may include exploring its use in combinatorial chemistry and high-throughput screening platforms.

In conclusion, 2,4-Dichloro-6-(trifluoromethyl)quinazoline (CAS No. 864291-30-5) represents an important building block in modern chemical synthesis. Its unique structural features and reactivity profile make it indispensable for researchers working in drug discovery, agrochemical development, and materials science. As scientific understanding of fluorinated heterocycles continues to expand, this compound will likely play an increasingly significant role in addressing current and future challenges across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:864291-30-5)2,4-Dichloro-6-(trifluoromethyl)quinazoline
A863199
Purity:99%/99%
Quantity:1g/5g
Price ($):326.0/1140.0
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